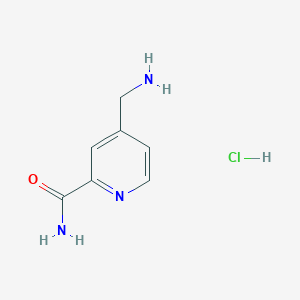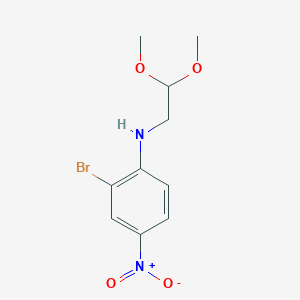
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTUA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structural similarities, particularly those incorporating thiazole, thiophene, and acetamide groups, have been studied for their antimicrobial properties. For instance, derivatives of thiazole and thiadiazole have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative organisms. Such studies suggest potential applications of the compound for developing new antimicrobial agents (Maier et al., 1986; Saravanan et al., 2010).
Synthesis and Characterization
Research in the field of organic synthesis often focuses on the development of new compounds with potential therapeutic applications. Studies have described the synthesis and structural characterization of compounds containing thiazole, thiophene, and acetamide moieties. These reports highlight the importance of such compounds in the development of new materials with potential biological activity (Galushchinskiy et al., 2017).
Receptor Interactions and Biological Activity
Compounds structurally related to "2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide" have been investigated for their interactions with biological receptors, such as the human adenosine A3 receptor. These studies are crucial for understanding how modifications in the chemical structure can influence binding affinity and selectivity, potentially leading to the development of new drugs (Jung et al., 2004).
Propiedades
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-25-15-7-3-2-6-14(15)21-17(24)22-18-20-12(11-27-18)9-16(23)19-10-13-5-4-8-26-13/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGMNFVYRJFNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2670369.png)



![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B2670373.png)
![4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2670374.png)


![3,4,5-trimethoxy-N-({5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2670377.png)


![2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2670382.png)
